molecular formula C₁₀H₁₄LiNO₄ B1155614 (-)-α-Kainic Acid Lithium Salt

(-)-α-Kainic Acid Lithium Salt

货号: B1155614
分子量: 219.16
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-α-Kainic Acid Lithium Salt is a chemically modified form of kainic acid, a naturally occurring neuroexcitatory amino acid derived from the red seaweed Palmaria palmata (commonly known as dulse) . Kainic acid is a potent agonist of ionotropic glutamate receptors, particularly kainate receptors, and is widely used in neuroscience research to model excitotoxicity, seizures, and neurodegenerative diseases such as Huntington’s disease (HD) . The lithium salt form enhances the compound’s solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo studies. Lithium, a well-documented neuroprotective agent, modulates intracellular signaling pathways such as glycogen synthase kinase-3β (GSK-3β) and downregulates pro-apoptotic factors like AP-1 DNA binding in excitotoxicity models . This combination positions this compound as a unique tool for studying the interplay between excitatory neurotransmission and neuroprotection.

属性

分子式

C₁₀H₁₄LiNO₄

分子量

219.16

同义词

Lithium 2-((2S,3S,4S)-2-carboxy-4-(prop-1-en-2-yl)pyrrolidin-3-yl)acetate; 

产品来源

United States

相似化合物的比较

Kainic Acid Derivatives and Salts

Compound Key Properties Research Applications
(-)-α-Kainic Acid Lithium Salt High solubility in water; combines kainate receptor agonism with lithium’s neuroprotective effects. Used to study concurrent excitotoxicity and neuroprotection, e.g., in HD or seizure models .
Kainic Acid Monohydrate Lower solubility compared to lithium salt; requires organic solvents. Induces seizures (KAS models) and excitotoxicity in rodents .
1-Hydroxykainic Acid Naturally occurring isomer with reduced neurotoxicity. Limited research use; detected in trace amounts in P. palmata .

Key Findings :

  • Lithium salt formulations improve bioavailability compared to monohydrate forms, enabling precise dosing in neurostudies .
  • Natural kainic acid concentrations in P. palmata vary widely (trace levels to 560 µg/g dry weight), necessitating synthetic purification for research consistency .

Neuroprotective Agents in Excitotoxicity Models

Compound Mechanism of Action Comparison with this compound
Valproate Enhances GABAergic signaling; downregulates AP-1. Unlike this compound, valproate does not directly activate glutamate receptors .
Carbamazepine Sodium channel blocker; reduces neuronal hyperexcitability. Targets voltage-gated channels, whereas this compound modulates ligand-gated receptors .
Lithium Carbonate Inhibits GSK-3β and AP-1; neuroprotective. Shares lithium’s neuroprotective effects but lacks kainate receptor agonism .

Key Findings :

  • Lithium in this compound (0.5–2 mM) suppresses glutamate-induced JNK/p38 kinase activation, mirroring therapeutic lithium levels in humans .

Other Glutamate Receptor Agonists/Antagonists

Compound Receptor Target Functional Contrast with this compound
NMDA (AP-5) NMDA receptor antagonist. Blocks NMDA-mediated excitotoxicity, whereas this compound activates kainate receptors .
Domoic Acid Kainate/AMPA receptor agonist. More potent and environmentally prevalent (e.g., algal blooms) than synthetic kainic acid derivatives .
SYM2206 AMPA receptor antagonist. Counteracts excitotoxicity, contrasting with the agonistic effects of this compound .

Key Findings :

  • This compound’s receptor specificity (kainate > AMPA/NMDA) distinguishes it from broader-spectrum glutamate modulators .

Data Tables

Table 2: Lithium’s Neuroprotective Effects in Excitotoxicity Models

Model Lithium Concentration Effect on AP-1 DNA Binding Comparison to this compound
Glutamate-induced (rat cerebellar cells) 0.5–2 mM Downregulated Directly integrates lithium’s neuroprotection with kainate agonism.
Kainic Acid Seizure Model N/A Valproate/diazepam required This compound may reduce adjunctive drug requirements.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying (-)-α-Kainic Acid Lithium Salt in biological samples, and how can researchers validate their accuracy?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validation requires calibration curves using certified reference standards, spike-and-recovery experiments to assess matrix effects, and inter-day/intra-day precision tests (relative standard deviation <15%) . For example, in P. palmata studies, dry weight normalization is critical to account for moisture variability .

Q. How does the solubility of this compound influence its experimental applications in neuropharmacology?

  • Methodological Answer : The salt’s solubility in aqueous buffers (e.g., PBS or artificial cerebrospinal fluid) determines its bioavailability in in vitro and in vivo models. Researchers should pre-test solubility under physiological pH (7.4) and temperature (37°C) using techniques like dynamic light scattering. Insoluble aggregates may require sonication or co-solvents (e.g., DMSO ≤0.1%) while monitoring neurotoxicity artifacts .

Q. What are the critical steps in synthesizing this compound from natural sources like P. palmata?

  • Methodological Answer : Extraction involves freeze-drying algal biomass, followed by acidified methanol extraction. Purification employs ion-exchange chromatography to isolate the kainate moiety, with lithium counterion exchange via titration (monitored by NMR for purity ≥95%). Yield optimization requires strain selection, as concentrations vary from trace levels to 560 µg/g dry weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kainic acid concentrations across P. palmata studies?

  • Methodological Answer : Discrepancies (e.g., 560 µg/g vs. 10,000 µg/g in mutant strains) arise from methodological variability. Standardized protocols for sample preparation (e.g., freeze-drying vs. oven-drying), analytical calibration, and strain authentication (via DNA barcoding) are essential. Cross-lab validation using shared reference materials can harmonize data .

Q. What experimental design considerations are critical for studying this compound’s neurotoxicity in rodent models?

  • Methodological Answer : Dose-response studies must account for batch-to-batch variability in the compound’s purity. Intraperitoneal injection protocols should include:

  • Positive controls : Glutamate receptor agonists (e.g., NMDA).
  • Behavioral endpoints : Seizure latency and severity scoring (Racine scale).
  • Histopathology : Post-mortem hippocampal neuron quantification (e.g., Cresyl Violet staining) .
  • Statistical power : ≥8 animals/group to detect 30% effect size (α=0.05, β=0.2) .

Q. How can lipidomics and transcriptomics be integrated to elucidate this compound’s mechanism in neurodegenerative models?

  • Methodological Answer : A modular workflow includes:

  • Tissue lipidomics : Extract lipids using methyl-tert-butyl ether/methanol, profile via LC-MS/MS with MRM transitions (e.g., m/z 524.5→184.1 for phosphatidylcholines) .
  • Transcriptomics : RNA sequencing of hippocampal tissue, validated by qPCR for glutamate receptors (e.g., GluK1).
  • Data integration : Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to link lipid peroxidation markers (e.g., 4-HNE) with oxidative stress-related genes (e.g., SOD1, GPX4) .

Data Contradiction & Validation

Q. Why do some studies report trace levels of 1-hydroxykainic acid in P. palmata, while others detect none?

  • Methodological Answer : Detection limits depend on extraction solvents (acetonitrile vs. methanol) and LC-MS/MS sensitivity. Researchers should:

  • Optimize ionization parameters : ESI-positive mode with declustering potential ≥80 eV.
  • Use deuterated internal standards : Correct for ion suppression.
  • Replicate analyses : ≥3 technical replicates to confirm absence/presence .

Tables for Reference

Table 1 : Reported (-)-α-Kainic Acid Concentrations in P. palmata

SourceConcentration (µg/g dry weight)Method Used
Ramsey et al. (1994)Up to 10,000 (mutant strains)HPLC-UV
Mouritsen et al. (2013)0.22–130LC-MS/MS
Recent EU Market StudyTrace–560LC-MS/MS (validated)
Data synthesized from

Table 2 : Critical Parameters for Neurotoxicity Assays

ParameterRecommendationRationale
Purity≥95% (HPLC/UV)Avoid confounding metabolites
Solvent ConcentrationDMSO ≤0.1%Minimize solvent toxicity
Seizure MonitoringVideo-EEG + Racine scoringQuantify severity objectively
Adapted from

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。